Guinea-Pig Adrenal Cell Cortisol Suppression: 17-Ketotrilostane Is 2.4-Fold More Potent Than Trilostane and Nears Epostane Potency
In a head-to-head in vitro comparison using dispersed guinea-pig adrenal cells stimulated with ACTH (50 ng/L, 95% saturating dose), 17-ketotrilostane inhibited cortisol secretion with an IC50 of 0.55 ± 0.04 μmol/L, representing a 2.4-fold increase in potency over its parent compound trilostane (IC50 = 1.3 ± 0.1 μmol/L). Within the same experimental system, epostane—another clinically relevant 3β-HSD inhibitor—yielded an IC50 of 0.44 ± 0.02 μmol/L, placing 17-ketotrilostane within approximately 20% of epostane's potency while exceeding trilostane by a substantial margin [1][2]. For broader context, metyrapone (an 11β-hydroxylase inhibitor with a different mechanism entirely) required an IC50 of 3.5 ± 0.6 μmol/L, and aminoglutethimide required 41 ± 5 μmol/L, underscoring that mechanism of action alone (3β-HSD vs. 11β-hydroxylase vs. desmolase) does not predict potency; within the 3β-HSD inhibitor subclass, 17-ketotrilostane occupies an intermediate position between epostane and trilostane in the guinea-pig adrenal model [1].
| Evidence Dimension | IC50 for inhibition of ACTH-stimulated cortisol secretion in dispersed guinea-pig adrenal cells |
|---|---|
| Target Compound Data | 0.55 ± 0.04 μmol/L (17-ketotrilostane) |
| Comparator Or Baseline | Trilostane: 1.3 ± 0.1 μmol/L; Epostane: 0.44 ± 0.02 μmol/L; Metyrapone: 3.5 ± 0.6 μmol/L; Aminoglutethimide: 41 ± 5 μmol/L |
| Quantified Difference | 17-Ketotrilostane is 2.4-fold more potent than trilostane; 0.80-fold (i.e., 20% less potent) relative to epostane; 6.4-fold more potent than metyrapone |
| Conditions | Dispersed guinea-pig adrenal cells; ACTH stimulation at 50 ng/L (95% saturating dose); cortisol output measured; n = 4 independent determinations per drug |
Why This Matters
This head-to-head dataset, obtained under identical experimental conditions, enables a scientific user to rank-order 3β-HSD inhibitors by quantitative potency rather than relying on qualitative class membership, directly informing compound selection for in vitro adrenal steroidogenesis studies where trilostane alone would require approximately 2.4-fold higher concentrations to achieve equivalent enzyme blockade.
- [1] Lambert A, Frost J, Mitchell R, Robertson WR. On the assessment of the in vitro biopotency and site(s) of action of drugs affecting adrenal steroidogenesis. Ann Clin Biochem. 1986;23(Pt 3):303-309. PMID: 3024552. View Source
- [2] Lambert A, Mitchell R, Frost J, Robertson WR. A simple in vitro approach to the estimation of the biopotency of drugs affecting adrenal steroidogenesis. J Steroid Biochem. 1985;23(2):235-238. PMID: 2864479. View Source
